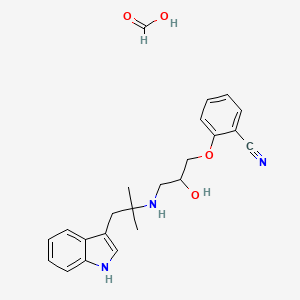

Bucindolol Formate

Description

Properties

Molecular Formula |

C23H27N3O4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

formic acid;2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile |

InChI |

InChI=1S/C22H25N3O2.CH2O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23;2-1-3/h3-10,13,18,24-26H,11,14-15H2,1-2H3;1H,(H,2,3) |

InChI Key |

NBJLQZZXYDYFLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O.C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bucindolol Formate belongs to the β-blocker class, which includes carvedilol , metoprolol , and bisoprolol . Below is a detailed comparison based on pharmacological properties, clinical efficacy, and genetic interactions:

Pharmacological Properties

Clinical Efficacy in Heart Failure

- Reduced plasma NT-proBNP levels (-197 pg/mL at 24 weeks), indicating improved cardiac stress response . Paradoxically, low right ventricular ejection fraction (RVEF) correlated with worse outcomes in bucindolol-treated patients, possibly due to vasodilation-induced hemodynamic instability .

- Carvedilol: Demonstrated mortality reduction in HF regardless of genotype, attributed to antioxidant and antiapoptotic effects absent in bucindolol . No significant interaction with RVEF .

- Metoprolol: Reduced NT-proBNP levels (-100 pg/mL at 24 weeks) but with slower onset compared to bucindolol . No ISA or vasodilation, making it less effective in patients with high sympathetic drive .

Genetic and Pharmacogenomic Interactions

- Bucindolol’s efficacy is highly genotype-dependent. The Arg389Gly polymorphism in the β₁-adrenergic receptor gene determines response: Arg389 homozygotes: 34% mortality reduction vs. placebo . Gly389 carriers: No benefit, likely due to reduced receptor affinity .

- In contrast, carvedilol and metoprolol show consistent efficacy across genotypes, suggesting broader applicability .

Research Implications and Limitations

- Bucindolol’s ISA and central sympatholysis make it a unique tool for studying adrenergic pathophysiology but limit its clinical use compared to FDA-approved β-blockers like carvedilol .

- Pharmacogenomic studies highlight the need for personalized β-blocker therapy in HF, though bucindolol’s niche mechanism complicates broad recommendations .

Q & A

Basic Question

- Cell viability controls : Assess cytotoxicity at concentrations ≥100 μM using MTT assays.

- Time-resolved measurements : Monitor cAMP dynamics over 30–60-minute intervals to capture transient effects .

- Replication : Include triplicate wells and independent experiments (n ≥ 3) to ensure statistical robustness .

How can researchers optimize in vivo models for studying this compound’s effects on heart failure?

Advanced Question

- Model selection : Use pressure-overload (e.g., transverse aortic constriction) or ischemic cardiomyopathy models to mimic human pathophysiology.

- Dosing regimen : Account for Bucindolol’s short half-life (2–4 hours in rodents) with twice-daily administration.

- Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS to correlate exposure with efficacy .

What are the best practices for presenting this compound’s data in publications?

Basic Question

- Tables : Report IC₅₀ values, confidence intervals, and statistical tests (e.g., ANOVA with post-hoc corrections).

- Figures : Use dose-response curves with error bars and comparator drugs. Avoid duplicating data in text and visuals .

- Supplemental Materials : Include raw cAMP assay data, solvent controls, and receptor-transfection protocols for reproducibility .

How should statistical analysis be tailored for this compound’s mixed agonist/antagonist effects?

Advanced Question

- Non-linear regression : Fit cAMP inhibition data to a sigmoidal model (e.g., Hill equation) to estimate Emax and EC₅₀.

- Two-way ANOVA : Compare treatment groups across multiple time points and doses.

- Bayesian meta-analysis : Synthesize conflicting results from small-sample studies to refine effect-size estimates .

What strategies mitigate variability in this compound’s solubility-dependent assays?

Advanced Question

- Solvent standardization : Prepare stock solutions in DMSO at ≤0.1% final concentration to avoid cytotoxicity.

- Dynamic light scattering : Confirm compound aggregation state, which may artificially inflate IC₅₀ values.

- Cross-validate findings : Compare results from solubility-limited assays (e.g., fluorescence polarization) with cell-free systems .

How can researchers resolve conflicts between this compound’s in vitro and in vivo efficacy data?

Advanced Question

- Tissue penetration studies : Use autoradiography or mass spectrometry to assess drug distribution in target organs.

- Metabolite profiling : Quantify active metabolites (e.g., formate hydrolysis products) that may contribute to in vivo effects.

- Systems pharmacology modeling : Integrate PK/PD data to predict in vivo responses from in vitro parameters .

What ethical and methodological standards apply to preclinical studies of this compound?

Basic Question

- Animal welfare compliance : Adhere to ARRIVE guidelines for reporting endpoints, sample sizes, and randomization.

- Blinding : Mask treatment groups during data collection and analysis to reduce bias.

- Data transparency : Share raw datasets and analysis code via repositories like Zenodo .

How should researchers navigate conflicting literature on this compound’s intrinsic sympathomimetic activity?

Advanced Question

- Functional assays : Measure partial agonist activity via GTPγS binding in isolated membranes.

- Gene-editing tools : Use CRISPR-Cas9 to knockout β1-receptors in control cells, isolating Bucindolol-specific effects.

- Collaborative replication : Partner with independent labs to validate findings under harmonized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.